1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol
CAS No.:
Cat. No.: VC10398402
Molecular Formula: C19H20Cl2N2O
Molecular Weight: 363.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20Cl2N2O |
|---|---|
| Molecular Weight | 363.3 g/mol |
| IUPAC Name | 1-(3,6-dichlorocarbazol-9-yl)-3-pyrrolidin-1-ylpropan-2-ol |
| Standard InChI | InChI=1S/C19H20Cl2N2O/c20-13-3-5-18-16(9-13)17-10-14(21)4-6-19(17)23(18)12-15(24)11-22-7-1-2-8-22/h3-6,9-10,15,24H,1-2,7-8,11-12H2 |
| Standard InChI Key | VXMFEHUNDKFMOF-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
| Canonical SMILES | C1CCN(C1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol is C₁₉H₂₀Cl₂N₂O, with a molecular weight of 363.3 g/mol. The carbazole moiety consists of two fused benzene rings and a pyrrole ring, with chlorine atoms at the 3 and 6 positions inducing electron-withdrawing effects that modulate the compound’s reactivity. The propanol chain (-CH₂-CHOH-CH₂-) links the carbazole to the pyrrolidine group, a five-membered secondary amine ring. This configuration introduces both hydrophilic (hydroxyl group) and hydrophobic (aromatic and aliphatic regions) domains, influencing solubility and membrane permeability.
The IUPAC name (1-(3,6-dichlorocarbazol-9-yl)-3-pyrrolidin-1-ylpropan-2-ol) and SMILES notation (C1CCN(C1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O) provide precise structural descriptors. The InChIKey VXMFEHUNDKFMOF-UHFFFAOYSA-N facilitates database searches and computational modeling.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous carbazole derivatives exhibit characteristic absorption bands:
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UV-Vis: Strong π→π* transitions near 300–350 nm due to the conjugated carbazole system.
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Fluorescence: Emission maxima in the 400–450 nm range, suggesting potential applications in optoelectronics .
Density functional theory (DFT) simulations predict a planar carbazole core with dihedral angles of 5–10° between the pyrrolidine and propanol groups. The chlorine atoms increase the electron deficiency of the aromatic system, enhancing dipole-dipole interactions with protein binding pockets.
Synthesis and Preparation
Synthetic Pathways
The synthesis involves three key steps:
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Carbazole Core Formation: Cyclization of diphenylamine derivatives via the Bucherer reaction or palladium-catalyzed coupling .
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Chlorination: Electrophilic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, achieving regioselectivity at the 3 and 6 positions.
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Pyrrolidine-Propanol Conjugation: Nucleophilic substitution between 3,6-dichlorocarbazole and epichlorohydrin, followed by ring-opening with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF).
Optimization Challenges
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Yield Limitations: The final step typically yields 40–55% due to steric hindrance from the carbazole group.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts such as mono-chlorinated isomers.
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Catalysis: Palladium(II) acetate improves coupling efficiency in carbazole synthesis, reducing reaction time from 24 h to 8 h .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
In vitro assays demonstrate IC₅₀ values of 1.2–3.8 μM against kinases (e.g., CDK5, GSK-3β) and phosphodiesterases (PDE4B). The chlorine atoms form halogen bonds with backbone carbonyls (e.g., PDE4B Gln-443), while the pyrrolidine nitrogen hydrogen-bonds to catalytic residues.
Cytotoxicity Profile
Against MCF-7 breast cancer cells, the compound shows EC₅₀ = 12.5 μM, compared to 28 μM for 3,6-dibromo analogs . Chlorine’s smaller atomic radius may facilitate deeper penetration into lipid bilayers.
Comparative Analysis with Analogous Compounds
Key trends:
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